molecular formula C25H36O6 B030940 Hydrocortisone 21-butyrate CAS No. 6677-99-2

Hydrocortisone 21-butyrate

Cat. No.: B030940
CAS No.: 6677-99-2
M. Wt: 432.5 g/mol
InChI Key: YZNQMPPBWQTLFJ-UHFFFAOYSA-N
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Description

Hydrocortisone 21-butyrate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of hydrocortisone, a naturally occurring glucocorticoid produced by the adrenal cortex. This compound is commonly used in topical formulations to treat various skin conditions, including eczema, psoriasis, and dermatitis.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Hydrocortisone 21-butyrate interacts with various biomolecules in the body. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is essential for life and regulates or supports a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding triggers a variety of important cardiovascular, metabolic, immunologic, and homeostatic effects .

Temporal Effects in Laboratory Settings

It is known that corticosteroids are metabolized primarily in the liver and are then excreted by the kidneys . Some of the topical corticosteroids and their metabolites are also excreted into the bile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver via CYP3A4 . Corticosteroids are then excreted by the kidneys. Some of the topical corticosteroids and their metabolites are also excreted into the bile .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytosol, where it binds to the glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydrocortisone 21-butyrate involves the esterification of hydrocortisone with butyric acid. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone 21-butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with modified pharmacological properties .

Scientific Research Applications

Hydrocortisone 21-butyrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific esterification at the 21-position, which enhances its lipophilicity and skin penetration. This modification allows for more effective topical application and prolonged therapeutic effects compared to other hydrocortisone derivatives .

Properties

IUPAC Name

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O6/c1-4-5-21(29)31-14-20(28)25(30)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,30H,4-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNQMPPBWQTLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Hydrocortisone 21-butyrate absorbed and metabolized in the skin?

A: this compound undergoes complete hydrolysis during dermal absorption, primarily yielding Hydrocortisone as the active metabolite. This process has been demonstrated in a single-pass perfusion model using rabbit ears, where this compound applied topically resulted in detectable Hydrocortisone levels in the effluent. [, ] Interestingly, Hydrocortisone 21-hemisuccinate, another ester derivative, exhibited incomplete hydrolysis (about two-thirds) under similar conditions, highlighting the influence of ester structure on skin metabolism. []

Q2: Does the presence of albumin in the perfusion fluid affect the dermal absorption rate of this compound?

A: Research suggests that albumin does not significantly affect the dermal absorption rate of this compound. In a study comparing perfusion solutions with and without albumin, no significant difference was observed in the appearance rate of Hydrocortisone (following this compound hydrolysis) in the effluent. [] This finding suggests that serum albumin, a major protein component of blood plasma, may not play a significant role in enhancing the systemic uptake of topically applied this compound.

Q3: What are the potential therapeutic implications of Hydrocortisone 17-butyrate degradation by skin microorganisms?

A: Hydrocortisone 17-butyrate can be degraded by certain bacteria commonly found on the skin, particularly bacilli like Escherichia coli, Klebsiella oxytoca, and Pseudomonas aeruginosa. [] This degradation can lead to the formation of Hydrocortisone and this compound. This microbial metabolism might impact the therapeutic efficacy of Hydrocortisone 17-butyrate by reducing its concentration and potentially altering its local activity profile. []

Q4: How does the receptor affinity of this compound compare to Hydrocortisone and other related esters?

A: Esterification at the 21-position, as seen in this compound, generally leads to a significant decrease in receptor affinity compared to the parent glucocorticoid, Hydrocortisone. [] This reduction in binding affinity is attributed to the steric hindrance imposed by the bulky ester group at the 21-position, limiting its interaction with the glucocorticoid receptor. Conversely, 17-esters like Hydrocortisone 17-butyrate exhibit a significantly higher receptor affinity than Hydrocortisone. [] Double esters like Hydrocortisone butyrate (containing both 17 and 21-ester functionalities) demonstrate a receptor affinity comparable to Hydrocortisone itself, suggesting a balancing effect between the two esterification positions. []

Q5: How does the metabolism of Hydrocortisone butyrate contribute to its short duration of action?

A: Hydrocortisone butyrate, a double ester glucocorticoid, undergoes rapid metabolism in the skin, contributing to its relatively short duration of action. [] This rapid metabolism is attributed to cutaneous esterases that cleave the ester bonds, initially at the 21-position, forming Hydrocortisone 17-butyrate, which possesses higher receptor affinity and thus greater potency. [] This active metabolite then undergoes further metabolism through isomerization to this compound and eventually to Hydrocortisone, with each step yielding metabolites with reduced activity. [] This rapid metabolic inactivation ensures a localized and time-limited therapeutic effect, potentially minimizing systemic side effects.

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